1-Bromo-3,3-dimethyl-butan-2-ol

説明

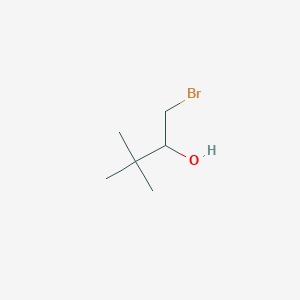

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYDQBZCRDQYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432801, DTXSID701306527 | |

| Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-13-7, 117658-14-7 | |

| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3,3-dimethyl-butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,3-dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 1-Bromo-3,3-dimethyl-butan-2-ol, a valuable chemical intermediate. The primary route discussed involves a two-step process commencing with the α-bromination of 3,3-dimethyl-2-butanone (pinacolone), followed by the selective reduction of the resulting α-bromo ketone. An alternative synthetic strategy via the halohydrin formation from 3,3-dimethyl-1-butene is also presented. This document provides detailed experimental protocols, quantitative data summarized in tables, and visual representations of the reaction workflows and mechanisms to facilitate comprehension and replication in a laboratory setting.

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of this compound.

-

Route 1: Two-Step Synthesis from 3,3-dimethyl-2-butanone (Pinacolone)

-

Step 1: α-Bromination of Pinacolone: This step involves the selective bromination at the α-position of the ketone to yield 1-bromo-3,3-dimethyl-2-butanone.

-

Step 2: Reduction of 1-bromo-3,3-dimethyl-2-butanone: The subsequent reduction of the carbonyl group of the α-bromo ketone affords the target secondary alcohol, this compound.

-

-

Route 2: Halohydrin Formation from 3,3-dimethyl-1-butene

-

This alternative one-pot synthesis involves the reaction of 3,3-dimethyl-1-butene with a bromine source in the presence of water to form the bromohydrin.

-

This guide will focus primarily on Route 1, as it represents a more controlled and potentially higher-yielding approach based on analogous reactions reported in the literature.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route from pinacolone.

Table 1: Reagents and Materials for Step 1 (α-Bromination)

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3,3-dimethyl-2-butanone | C₆H₁₂O | 100.16 | User Defined | User Calculated | Starting Material |

| Bromine | Br₂ | 159.81 | User Defined | User Calculated | Limiting Reagent |

| Methanol | CH₃OH | 32.04 | User Defined | - | Solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | User Defined | - | Extraction Solvent |

| 10% Potassium carbonate | K₂CO₃ | 138.21 | User Defined | - | Aqueous Wash |

| Anhydrous calcium chloride | CaCl₂ | 110.98 | User Defined | - | Drying Agent |

Table 2: Reagents and Materials for Step 2 (Reduction)

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-bromo-3,3-dimethyl-2-butanone | C₆H₁₁BrO | 179.05 | User Defined | User Calculated | Starting Material |

| Sodium borohydride | NaBH₄ | 37.83 | User Defined | User Calculated | Reducing Agent |

| Methanol | CH₃OH | 32.04 | User Defined | - | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | User Defined | - | Extraction Solvent |

| 3 M Sodium hydroxide | NaOH | 40.00 | User Defined | - | Aqueous Wash |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | User Defined | - | Drying Agent |

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.

Route 1: Synthesis from 3,3-dimethyl-2-butanone

This procedure is adapted from the synthesis of 1-bromo-3-methyl-2-butanone.[1]

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, charge the flask with 3,3-dimethyl-2-butanone and anhydrous methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath while stirring.

-

Bromine Addition: Add bromine in a rapid, steady stream from the dropping funnel. It is crucial to add the bromine in a single portion to favor the formation of the desired less-substituted bromoketone.[1]

-

Temperature Control: Carefully monitor the temperature, especially towards the end of the addition, as the reaction is exothermic. Do not allow the temperature to exceed 10 °C to prevent the formation of isomeric byproducts.[1]

-

Reaction Monitoring: The red color of the bromine should fade over approximately 45 minutes.[1]

-

Quenching and Workup: After the color has dissipated, add water to the reaction mixture and stir at room temperature overnight. Add additional water and extract the product with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with 10% aqueous potassium carbonate, followed by water. Dry the organic layer over anhydrous calcium chloride.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.

This protocol is a general procedure for the reduction of a ketone using sodium borohydride.[2][3]

-

Reaction Setup: In an Erlenmeyer flask, dissolve 1-bromo-3,3-dimethyl-2-butanone in methanol.

-

Cooling: Cool the solution in an ice-water bath.

-

Addition of Reducing Agent: Add sodium borohydride to the solution in one portion.

-

Reaction: Swirl the flask to dissolve the sodium borohydride and let the reaction mixture stand at room temperature with intermittent swirling for 15-20 minutes.

-

Workup: Add water to the reaction mixture, which may cause a solid to form. Add 3 M sodium hydroxide solution to decompose the borate salts.

-

Extraction: Extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Halohydrin Formation from 3,3-dimethyl-1-butene

This alternative method involves the formation of a bromohydrin from an alkene.[4][5]

-

Reaction Setup: Dissolve N-bromosuccinimide (NBS) in a mixture of dimethyl sulfoxide (DMSO) and water.

-

Alkene Addition: Add 3,3-dimethyl-1-butene to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as diethyl ether.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualizations

Reaction Pathway and Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of α-Bromination (Acid-Catalyzed)

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Mechanism of Ketone Reduction by Sodium Borohydride

Caption: Mechanism of ketone reduction using sodium borohydride.

References

An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and safety considerations for 1-Bromo-3,3-dimethyl-butan-2-ol. This bifunctional molecule, containing both a hydroxyl group and a bromine atom, serves as a valuable intermediate in organic synthesis. Its structural features, particularly the sterically hindered tert-butyl group adjacent to the reactive centers, influence its reactivity, often leading to molecular rearrangements. This guide consolidates key data into structured tables and visual diagrams to facilitate understanding and application in research and development settings.

Chemical Identity and Structure

This compound is an organic compound featuring a four-carbon butanol backbone.[1] It is characterized by a bromine atom on the first carbon (C1), a hydroxyl group on the second carbon (C2), and a bulky tert-butyl group on the third carbon (C3).[1] This arrangement makes it a vicinal bromohydrin. The presence of both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack (bearing the bromine leaving group) within the same molecule allows for a range of intramolecular and intermolecular reactions.

Table 1: Identification Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-ol[2] |

| CAS Number | 1438-13-7[1][2][3] |

| Molecular Formula | C₆H₁₃BrO[1][2] |

| SMILES | CC(C)(C)C(CBr)O[2] |

| InChI | InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3[1][2] |

| InChIKey | IMYDQBZCRDQYSV-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. It is generally a colorless to pale yellow liquid with a distinct odor.[1] The hydroxyl group allows for hydrogen bonding, while the hydrocarbon portion of the molecule contributes to its solubility in organic solvents and limited solubility in water.[1]

Table 2: General Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 181.07 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Distinctive odor[1] |

| Solubility | Soluble in organic solvents; limited in water[1] |

Table 3: Computed Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.24[2] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.24[2] |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.24[2] |

| Exact Mass | 180.01498 Da | Computed by PubChem 2.2[2] |

| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs 3.4.8.24[2] |

| Complexity | 65.4 | Computed by Cactvs 3.4.8.24[2] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between the alcohol and bromide functional groups. The bromine atom serves as a good leaving group in nucleophilic substitution reactions.[1] However, the proximity of the bulky tert-butyl group can sterically hinder direct Sₙ2 attacks. Consequently, reactions often proceed through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate.

A key feature of this system is the high propensity for carbocation rearrangement. The initial formation of a secondary carbocation upon departure of the bromide ion is followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a critical consideration in predicting reaction outcomes. For instance, the reaction of the closely related 2-Bromo-3,3-dimethylbutane with aqueous KOH proceeds via an Sₙ1 mechanism involving this exact type of methyl shift to form the major product.[4] Similarly, the acid-catalyzed dehydration of 3,3-dimethyl-butan-2-ol also proceeds with a rearrangement to yield 2,3-dimethylbut-2-ene.[5][6]

Caption: Sₙ1 reaction pathway demonstrating carbocation rearrangement.

Experimental Protocols

Proposed Synthesis: Preparation from 3,3-Dimethyl-1-butene

A standard and effective method for synthesizing vicinal bromohydrins is the reaction of an alkene with N-bromosuccinimide (NBS) in a polar, protic solvent system, typically a mixture of dimethyl sulfoxide (DMSO) and water.

Methodology:

-

Dissolution: Dissolve 3,3-dimethyl-1-butene (1.0 eq) in a 4:1 mixture of DMSO and distilled water.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath with gentle stirring.

-

Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C. The reaction is exothermic.

-

Reaction Monitoring: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis of the target compound.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Table 4: Hazard and Safety Information

| Hazard Type | GHS Classification | Precautionary Codes (Selected) |

|---|---|---|

| Skin Irritation | Skin Irrit. 2 (H315)[2] | P280, P302+P352, P332+P317[2] |

| Eye Irritation | Eye Irrit. 2A (H319)[2] | P280, P305+P351+P338, P337+P317[2] |

| Respiratory Irritation | STOT SE 3 (H335)[2] | P261, P271, P304+P340[2] |

For detailed disposal and emergency procedures, consult the full Safety Data Sheet (SDS) from the supplier.[7]

Caption: Logical relationship of safety and handling requirements.

Conclusion

This compound is a synthetic intermediate whose utility is defined by its dual functionality and the steric influence of its tert-butyl group. Its propensity to undergo Sₙ1 reactions with carbocation rearrangement is a defining chemical characteristic that must be considered when designing synthetic routes. The information and protocols provided in this guide offer a foundational resource for researchers utilizing this compound in the development of new chemical entities. Strict adherence to safety protocols is mandatory when handling this irritant compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-Bromo-3,3-dimethyl-2-butanol | C6H13BrO | CID 9920537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:117658-14-7 | Chemsrc [chemsrc.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. doubtnut.com [doubtnut.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: 1-Bromo-3,3-dimethyl-butan-2-ol (CAS: 1438-13-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethyl-butan-2-ol, a key chemical intermediate. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and subsequent reactions, and discusses its potential applications, particularly in the synthesis of agrochemicals and potentially as a building block in drug discovery.

Chemical and Physical Properties

This compound is a functionalized organic compound containing both a hydroxyl group and a bromine atom.[1] This combination of functional groups makes it a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 1438-13-7 | [1] |

| Molecular Formula | C₆H₁₃BrO | [1] |

| Molecular Weight | 181.07 g/mol | [1] |

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-ol | [1] |

| SMILES | CC(C)(C)C(CBr)O | [1] |

| InChI | InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3 | [1] |

| Boiling Point | 192.4 °C at 760 mmHg (Predicted) | |

| Flash Point | 70.4 °C (Predicted) | |

| Appearance | Colorless to pale yellow liquid (presumed) |

Spectroscopic Data (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| CH-OH | ~3.6-3.8 | d | 1H | CH adjacent to OH and Br |

| CH₂-Br | ~3.4-3.6 | m | 2H | CH₂ adjacent to Br |

| OH | Broad singlet | 1H | Hydroxyl proton | |

| C(CH₃)₃ | ~1.0 | s | 9H | tert-Butyl group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-OH | ~75-80 | Carbon bearing the hydroxyl group |

| C-Br | ~40-45 | Carbon bearing the bromine atom |

| C(CH₃)₃ | ~35 | Quaternary carbon of the tert-butyl group |

| C(CH₃)₃ | ~26 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol.

-

~2960 cm⁻¹ (strong): C-H stretching of the alkyl groups.

-

~1050-1150 cm⁻¹ (strong): C-O stretching of the secondary alcohol.

-

~500-600 cm⁻¹ (medium): C-Br stretching.

Mass Spectrometry (MS):

-

Molecular Ion (M+): Expected at m/z 180 and 182 in an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pattern: Loss of the tert-butyl group ([M-57]⁺) is a likely and significant fragmentation pathway.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of bromohydrins is the reaction of an alkene with a source of electrophilic bromine in the presence of water. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[2]

Reaction: Halohydrin formation from 3,3-dimethyl-1-butene.

Reagents:

-

3,3-dimethyl-1-butene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butene (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) in portions, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Synthesis of this compound.

Representative Reaction: Synthesis of 2-(tert-Butyl)oxirane

This compound can be readily converted to its corresponding epoxide, 2-(tert-butyl)oxirane, through an intramolecular Williamson ether synthesis. This reaction is typically carried out in the presence of a base.

Reaction: Intramolecular cyclization to form an epoxide.

Reagents:

-

This compound

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions. (Caution: Hydrogen gas is evolved).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride.

-

Add water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and carefully remove the solvent under reduced pressure (Note: the epoxide product is likely volatile).

-

The crude 2-(tert-butyl)oxirane can be purified by distillation.

Caption: Epoxide formation from this compound.

Applications in Synthesis

This compound is a valuable building block in organic synthesis. Its bifunctional nature allows for a variety of transformations.

Intermediate for Azole Fungicides

A key application of related brominated secondary alcohols is in the synthesis of azole antifungals.[3][4] The epoxide derived from this compound can be opened by a nucleophilic azole (e.g., 1,2,4-triazole or imidazole) to introduce the characteristic azole moiety found in many fungicidal compounds. This is a common strategy in the development of new agrochemicals.

References

- 1. 1-Bromo-3,3-dimethyl-2-butanol | C6H13BrO | CID 9920537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New azole antifungals. 2. Synthesis and antifungal activity of heterocyclecarboxamide derivatives of 3-amino-2-aryl-1-azolyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-3,3-dimethyl-butan-2-ol. The information is compiled from various chemical databases and scientific literature to serve as a foundational resource for professionals in research and development. This document presents available quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a visual representation of a general synthesis and characterization workflow.

Chemical Identity

-

IUPAC Name: 1-bromo-3,3-dimethylbutan-2-ol[1]

-

Molecular Formula: C₆H₁₃BrO[1]

-

CAS Numbers: 1438-13-7, 117658-14-7[1]

-

Synonyms: 1-bromo-3,3-dimethyl-2-butanol, 2-Butanol, 1-bromo-3,3-dimethyl-[1]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while several sources provide computed or estimated values, experimentally determined data for some properties, such as the melting point and quantitative solubility, are not consistently available in the reviewed literature.

| Property | Value | Source |

| Molecular Weight | 181.07 g/mol | [1] |

| Boiling Point | 192.4 °C at 760 mmHg (Predicted) | |

| Density | 1.306 g/cm³ (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents, limited solubility in water (qualitative) | |

| Flash Point | 70.4 °C (Predicted) | |

| Refractive Index | 1.481 (Predicted) |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound were not found in the surveyed literature, the following are detailed, generalized methodologies for determining the key physical properties of a liquid haloalcohol.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

3.2. Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance accurate to ±0.001 g, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Record the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Return the filled pycnometer to the water bath to reach thermal equilibrium.

-

Determine the mass of the pycnometer filled with the sample.

-

Calculate the density using the known density of water at the experimental temperature.

-

3.3. Determination of Melting Point

Although this compound is expected to be a liquid at room temperature, this protocol is included for completeness.

-

Apparatus: A capillary tube, a melting point apparatus with a heating block and a thermometer or digital temperature sensor.

-

Procedure:

-

If the substance is solid at low temperatures, load a small amount into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

-

3.4. Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a known amount of solvent at a given temperature.

-

Apparatus: A series of test tubes, a vortex mixer, a constant temperature bath, and an analytical balance.

-

Procedure for Qualitative Solubility:

-

Add a small, measured amount of this compound to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone).

-

Vortex the mixture for a set period.

-

Visually inspect the solution for the presence of undissolved solute.

-

Categorize as soluble, partially soluble, or insoluble.

-

-

Procedure for Quantitative Solubility:

-

Prepare a saturated solution of this compound in a specific solvent at a constant temperature by adding an excess of the compound to the solvent and allowing it to equilibrate.

-

Carefully take a known volume of the supernatant.

-

Evaporate the solvent and weigh the remaining solute.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

General Synthesis and Characterization Workflow

As no specific signaling pathways or complex experimental workflows involving this compound were identified, a generalized workflow for the synthesis and characterization of a haloalcohol is presented below. This diagram illustrates the logical progression from starting materials to a purified and characterized final product.

Caption: A flowchart illustrating the general steps involved in the synthesis and characterization of a haloalcohol.

References

Technical Guide: Elucidation of the Structure of 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 1-Bromo-3,3-dimethyl-butan-2-ol. Through a detailed analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document confirms the molecular structure and provides key identifying characteristics. This guide also outlines the synthesis of the target compound and the detailed experimental protocols for acquiring the spectroscopic data, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated alcohol with the chemical formula C₆H₁₃BrO.[1][2][3][4] Its structure, featuring a bulky tert-butyl group adjacent to a stereocenter, makes it an interesting candidate for various organic transformations and as a building block in the synthesis of more complex molecules. Accurate structural determination is paramount for its application in any synthetic pathway. This guide details the analytical methods used to confirm its structure.

Molecular Structure and Properties

The IUPAC name for the compound is this compound.[2][5] It has a molecular weight of approximately 181.07 g/mol .[2][3] The structure consists of a four-carbon butane chain. A bromine atom is attached to the first carbon, a hydroxyl group to the second, and two methyl groups to the third carbon, forming a tert-butyl group.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1438-13-7, 117658-14-7[2][3][5] |

| Molecular Formula | C₆H₁₃BrO[1][2][3][4] |

| Molecular Weight | 181.07 g/mol [2][3] |

| SMILES | CC(C)(C)C(O)CBr[1][2] |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of the corresponding alcohol, 3,3-dimethyl-2-butanol. The reaction of 3,3-dimethyl-2-butanol with a brominating agent such as hydrogen bromide (HBr) can lead to the formation of the target compound. It is important to note that this reaction can sometimes lead to rearrangements, forming a more stable carbocation intermediate. Specifically, the reaction of 3,3-dimethyl-2-butanol with HBr can result in the formation of 2-bromo-2,3-dimethylbutane as the major product due to a hydride shift. Therefore, milder brominating agents or specific reaction conditions may be required to favor the desired this compound.

A potential synthetic pathway is illustrated below:

References

Spectroscopic and Synthetic Profile of 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound 1-Bromo-3,3-dimethyl-butan-2-ol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a robust, well-established synthetic protocol and presents predicted spectroscopic data based on analogous compounds and established principles of spectroscopy. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar halogenated organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analysis of its chemical structure, comparison with the known spectroscopic data of 3,3-dimethyl-2-butanol, and established correlations in NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 - 3.9 | m | 1H | CH(OH) |

| ~3.4 - 3.6 | m | 2H | CH₂Br |

| ~2.0 - 2.5 | s (broad) | 1H | OH |

| 1.05 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | CH(OH) |

| ~40 - 45 | CH₂Br |

| ~35 | C(CH₃)₃ |

| ~26 | C(CH₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3550 - 3200 (broad) | O-H stretch (alcohol) |

| 2960 - 2870 | C-H stretch (alkane) |

| 1470, 1370 | C-H bend (alkane) |

| 1100 - 1000 | C-O stretch (secondary alcohol) |

| 650 - 550 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 180/182 | [M]⁺ (Molecular ion, bromine isotopes) |

| 123/125 | [M - C(CH₃)₃]⁺ |

| 101 | [M - Br]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Proposed Experimental Protocols

The synthesis of this compound can be effectively achieved via the ring-opening of its corresponding epoxide, 3,3-dimethyl-1,2-epoxybutane, with hydrobromic acid. This is a standard and reliable method for the preparation of halohydrins.

Synthesis of this compound

Materials:

-

3,3-dimethyl-1,2-epoxybutane

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3,3-dimethyl-1,2-epoxybutane in diethyl ether.

-

Slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting epoxide.

-

Transfer the reaction mixture to a separatory funnel and wash with deionized water, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

-

The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry (MS):

-

Mass spectra should be acquired using a mass spectrometer with electron ionization (EI) at 70 eV.

-

The sample can be introduced via direct infusion or through a gas chromatography (GC) interface for separation of any impurities.

Workflow and Logical Diagrams

The following diagrams illustrate the proposed synthetic pathway and the subsequent analytical workflow for the characterization of this compound.

Analysis of 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical NMR Guide

An in-depth analysis of 1-Bromo-3,3-dimethyl-butan-2-ol, a key intermediate in various chemical syntheses, requires a comprehensive understanding of its nuclear magnetic resonance (NMR) spectral properties. This guide provides a detailed, albeit theoretical, examination of the expected ¹H and ¹³C NMR spectra of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development.

Due to the absence of publicly available experimental NMR data for this compound, this guide is based on established principles of NMR spectroscopy and predicted spectral values. These predictions are derived from the analysis of its molecular structure and comparison with similar known compounds.

Predicted NMR Data Analysis

The structural formula of this compound is:

Based on this structure, we can predict the chemical environments of the different protons and carbon atoms, which will be reflected in their respective NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.0 - 1.2 | Singlet | 9H | C(CH₃)₃ |

| b | ~3.5 - 3.7 | Doublet of Doublets | 1H | CH ₂Br (diastereotopic) |

| c | ~3.8 - 4.0 | Doublet of Doublets | 1H | CH ₂Br (diastereotopic) |

| d | ~3.9 - 4.1 | Doublet | 1H | CH (OH) |

| e | Variable | Singlet (broad) | 1H | OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~35 - 40 | C H₂Br |

| 2 | ~75 - 80 | C H(OH) |

| 3 | ~35 - 40 | C (CH₃)₃ |

| 4 | ~25 - 30 | C(C H₃)₃ |

Experimental Protocols

To acquire experimental NMR data for this compound, the following general protocol should be followed:

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The analysis should be performed on a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and spectral quality.

3. ¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

4. ¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the different proton and carbon environments.

Caption: Molecular structure and predicted NMR assignments for this compound.

This comprehensive guide, based on theoretical predictions, serves as a valuable resource for the NMR analysis of this compound. For definitive characterization, it is imperative to acquire and analyze experimental NMR data.

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-3,3-dimethyl-butan-2-ol

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-bromo-3,3-dimethyl-butan-2-ol. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide outlines the theoretical basis for the IR absorption bands, presents the expected quantitative data in a tabular format, describes a general experimental protocol for obtaining such a spectrum, and includes a logical workflow for spectral interpretation.

Molecular Structure and Functional Groups

This compound is a secondary alcohol containing a bromine substituent. Its chemical structure (C₆H₁₃BrO) consists of a butane backbone with a hydroxyl (-OH) group on the second carbon and a bromine atom on the first carbon. A bulky tert-butyl group is attached to the third carbon. The key functional groups that give rise to characteristic IR absorptions are the hydroxyl group (O-H), the carbon-oxygen bond (C-O) of the secondary alcohol, and the carbon-bromine bond (C-Br).

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to the vibrational modes of its functional groups. Due to intermolecular hydrogen bonding, the hydroxyl group will produce a prominent broad absorption band. The alkyl halide portion of the molecule will have absorptions in the fingerprint region.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the expected quantitative data for the key IR absorption bands of this compound, based on characteristic frequencies for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Citation |

| ~3500 - 3200 | Strong, Broad | O-H Stretch | Secondary Alcohol | [1][2][3][4][5] |

| ~2960 | Medium-Strong | C-H Stretch (sp³) | Alkyl | [6] |

| ~1470 | Medium | C-H Bend | Alkyl | [4] |

| ~1370 | Medium | C-H Bend (tert-butyl) | Alkyl | |

| ~1250 - 1190 | Medium | CH₂-Br Wagging | Alkyl Halide | [7] |

| ~1150 - 1075 | Strong | C-O Stretch | Secondary Alcohol | [1][2][5] |

| ~690 - 515 | Medium-Strong | C-Br Stretch | Alkyl Halide | [7][8][9][10][11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and effective method for obtaining the IR spectrum of a liquid sample like this compound is Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a high-resolution infrared spectrum of liquid this compound.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to remove all traces of the sample.

-

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this compound to identify its key functional groups.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. IR Comparison [webspectra.chem.ucla.edu]

- 7. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

Mass Spectrometry of 1-Bromo-3,3-dimethyl-butan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-Bromo-3,3-dimethyl-butan-2-ol. The document details the predicted fragmentation pathways, a summary of expected mass-to-charge ratios, and a thorough experimental protocol for analysis. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of organic molecules.

Predicted Electron Ionization Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by several key fragmentation pathways that arise from the initial ionization of the molecule. The molecular ion peak is expected to be weak or absent due to the lability of the C-Br and C-C bonds upon electron impact. Bromine's isotopic pattern, with 79Br and 81Br in nearly a 1:1 ratio, will result in characteristic double peaks for any bromine-containing fragments, separated by two m/z units.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: The bonds adjacent to the oxygen atom are prone to cleavage. This can result in the loss of a bromomethyl radical (•CH2Br) or a tert-butyl radical (•C(CH3)3).

-

C-Br Bond Cleavage: The weak carbon-bromine bond can readily break, leading to the loss of a bromine radical (•Br).

-

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to the loss of a water molecule (H2O).

-

Cleavage of the tert-Butyl Group: The bulky tert-butyl group can be lost as a stable tert-butyl cation or radical.

These fragmentation pathways lead to the formation of several characteristic ions that can be observed in the mass spectrum.

Tabulated Mass Spectrometry Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the corresponding proposed fragment structures for this compound. The relative abundances are predicted based on the stability of the resulting ions.

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Predicted Relative Abundance |

| 180/182 | [M]+• (Molecular Ion) | [C6H13BrO]+• | Very Low |

| 165/167 | [M - CH3]+ | [C5H10BrO]+ | Low |

| 123/125 | [M - C(CH3)3]+ | [C2H4BrO]+ | Moderate |

| 101 | [M - Br]+ | [C6H13O]+ | Moderate to High |

| 87 | [CH(OH)C(CH3)3]+ | [C5H11O]+ | High |

| 57 | [C(CH3)3]+ | [C4H9]+ | Very High (likely base peak) |

| 45 | [CH2OH]+ | [CH3O]+ | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a detailed experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.

3.1. Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC column.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL. A series of dilutions may be necessary to achieve an optimal signal intensity without overloading the detector.

-

Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

3.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from saturating the detector.

-

3.3. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to identify the molecular ion (if present) and major fragment ions.

-

Compare the obtained spectrum with library spectra (if available) and interpret the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow for the mass spectrometry of this compound.

Caption: Predicted fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

"stereochemistry of 1-Bromo-3,3-dimethyl-butan-2-ol"

An In-depth Technical Guide to the Stereochemistry of 1-Bromo-3,3-dimethyl-butan-2-ol

Disclaimer: This document provides a detailed technical overview of the stereochemistry of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the experimental protocols and quantitative data presented herein are based on established and validated methods for structurally analogous chiral halohydrins. These should be considered as representative examples and may require optimization for this specific molecule.

Introduction

This compound is a chiral organic compound with significant potential as a building block in asymmetric synthesis. Its structure contains a stereocenter, leading to the existence of two non-superimposable mirror-image isomers, known as enantiomers. The absolute configuration of this stereocenter profoundly influences the biological activity and pharmacokinetic properties of molecules derived from it, making the stereoselective synthesis and analysis of its enantiomers a critical aspect for researchers in drug discovery and development.

This guide provides a comprehensive overview of the stereochemical aspects of this compound, including the identification of its stereoisomers, proposed methods for their synthesis and separation, and analytical techniques for determining enantiomeric purity.

Stereochemistry of this compound

The stereochemistry of this compound is determined by the spatial arrangement of the four different groups attached to the chiral carbon atom.

Identification of the Chiral Center

The chiral center in this compound is the carbon atom at the second position (C2) of the butane chain. This carbon is bonded to four distinct substituents:

-

A bromine atom (-Br)

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A tert-butyl group (-C(CH₃)₃)

The presence of this single chiral center gives rise to a pair of enantiomers.

Enantiomers of this compound

The two enantiomers are designated as (R)-1-Bromo-3,3-dimethyl-butan-2-ol and (S)-1-Bromo-3,3-dimethyl-butan-2-ol according to the Cahn-Ingold-Prelog priority rules.

Caption: The enantiomers of this compound.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound typically involves the synthesis of a racemic mixture followed by a resolution step.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture is the bromohydrin formation from the corresponding alkene, 3,3-dimethyl-1-butene, using a source of electrophilic bromine in the presence of water.

Caption: Synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

-

To a stirred solution of 3,3-dimethyl-1-butene (1.0 eq) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic this compound.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a highly effective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Dissolve racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Add an acyl donor, such as vinyl acetate (2.0 eq).

-

Add an immobilized lipase, for example, Novozym 435 (Candida antarctica lipase B), typically 10-20% by weight of the substrate.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Filter off the enzyme and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting acylated enantiomer from the unreacted alcohol enantiomer using flash column chromatography.

-

The acylated enantiomer can be deacylated (e.g., by hydrolysis with potassium carbonate in methanol) to yield the pure alcohol enantiomer.

Analytical Methods for Enantiomeric Purity Determination

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective for this class of compounds.

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Quantitative Data Summary

The following table summarizes representative quantitative data that could be expected for the stereoisomers of this compound based on data from analogous compounds.

| Parameter | (R)-1-Bromo-3,3-dimethyl-butan-2-ol | (S)-1-Bromo-3,3-dimethyl-butan-2-ol |

| Molecular Formula | C₆H₁₃BrO | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol | 181.07 g/mol |

| Specific Rotation [α]D20 | Value > 0 (in CHCl₃, c=1) | Value < 0 (in CHCl₃, c=1) |

| Enantiomeric Excess (e.e.) | >99% (after resolution) | >99% (after resolution) |

| Chiral HPLC Retention Time | t₁ | t₂ |

Note: The specific rotation values are expected to be equal in magnitude but opposite in sign for the two enantiomers. The absolute values and the elution order (t₁ vs. t₂) on a chiral HPLC column would need to be determined experimentally.

Conclusion

The stereochemistry of this compound is a crucial factor for its application in asymmetric synthesis. The presence of a single chiral center at C2 results in two enantiomers. While the direct synthesis of a single enantiomer can be challenging, the resolution of the readily accessible racemic mixture via enzymatic kinetic resolution provides an efficient route to the enantiopure forms. Chiral HPLC serves as an indispensable analytical tool for the accurate determination of enantiomeric purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and related chiral building blocks.

An In-depth Technical Guide to the Isomers of 1-Bromo-3,3-dimethyl-butan-2-ol

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethyl-butan-2-ol, a chiral bromohydrin with applications as an intermediate in organic synthesis. The document details the stereoisomeric forms of the molecule, physicochemical properties, and detailed experimental protocols for its synthesis and chiral resolution. Emphasis is placed on the practical application of this knowledge for research and development, with visual diagrams illustrating key concepts and workflows.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its structure contains both a hydroxyl group and a bromine atom, making it a versatile intermediate for a variety of chemical transformations.[1] The presence of a stereocenter dictates that the molecule exists as a pair of enantiomers, the properties and synthesis of which are the focus of this guide. Understanding the stereochemistry and having access to enantiomerically pure forms of this compound is often crucial for its application in the synthesis of pharmaceuticals and agrochemicals, where specific stereoisomers can exhibit profound differences in biological activity.

Stereoisomerism

The molecular structure of this compound features one chiral center at the second carbon (C2), the carbon atom bonded to the hydroxyl group. This carbon is attached to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a bromomethyl group (-CH₂Br), and a tert-butyl group (-C(CH₃)₃).

Due to this single chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-Bromo-3,3-dimethyl-butan-2-ol and (S)-1-Bromo-3,3-dimethyl-butan-2-ol. A 1:1 mixture of these two enantiomers is referred to as a racemic mixture or racemate.

Figure 1. Enantiomeric relationship of (R)- and (S)-1-Bromo-3,3-dimethyl-butan-2-ol.

Physicochemical and Computed Properties

Quantitative data for the individual enantiomers of this compound are not widely reported in public databases. The following table summarizes the available data for the racemic mixture. These properties are essential for designing reaction conditions, purification protocols, and for safety assessments.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3,3-dimethylbutan-2-ol | PubChem[2] |

| Molecular Formula | C₆H₁₃BrO | PubChem[2] |

| Molecular Weight | 181.07 g/mol | PubChem[2] |

| CAS Number | 1438-13-7 | PubChem[2] |

| Canonical SMILES | CC(C)(C)C(CBr)O | PubChem[2] |

| InChI Key | IMYDQBZCRDQYSV-UHFFFAOYSA-N | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[2] |

| Rotatable Bond Count | 2 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Solubility | Soluble in organic solvents; limited solubility in water | CymitQuimica[1] |

Experimental Protocols

Synthesis of Racemic this compound

The racemic mixture of the title compound can be synthesized via the formation of a bromohydrin from the corresponding alkene, 3,3-dimethyl-1-butene. This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by water.[3][4]

Protocol: Bromohydrin Formation

-

Reagents and Materials:

-

3,3-dimethyl-1-butene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butene (1.0 eq) in a 1:1 mixture of DMSO and water.

-

Cool the mixture in an ice bath to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is the racemic this compound, which can be further purified by flash column chromatography on silica gel if necessary.

-

Enantiomeric Resolution

The separation of the (R) and (S) enantiomers can be achieved through enzymatic kinetic resolution. This technique utilizes a lipase, which selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated ester (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated. Lipase-catalyzed resolutions are a well-established method for preparing enantiomerically pure halohydrins.[5]

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reagents and Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., Diisopropyl ether)

-

Molecular sieves (4 Å)

-

Celite

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic this compound (1.0 eq), anhydrous diisopropyl ether, and freshly activated molecular sieves.

-

Add the acyl donor, vinyl acetate (0.6 eq). Using a slight excess of the alcohol helps in achieving high enantiomeric excess for the remaining alcohol.

-

Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

-

Stir the suspension at a constant temperature (e.g., 30 °C).

-

Monitor the reaction progress by taking aliquots, filtering the enzyme, and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral High-Performance Liquid Chromatography (HPLC).

-

Stop the reaction when the conversion is approximately 50% (which theoretically gives the highest ee for both products). This typically takes several hours to days.

-

Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the Celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains one enantiomer as the acetate ester and the other as the unreacted alcohol. These can be separated by flash column chromatography.

-

The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a mild base (e.g., K₂CO₃ in methanol/water).

-

Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective and widely used method for determining the enantiomeric purity (enantiomeric excess) of the resolved products.[6][7][8]

Example HPLC Method Conditions:

-

Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio needs to be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

Visualized Workflow

The overall process from a starting alkene to the separated enantiomers can be visualized as a multi-step workflow.

Figure 2. Workflow for the synthesis and resolution of this compound enantiomers.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-Bromo-3,3-dimethyl-2-butanol | C6H13BrO | CID 9920537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

"1-Bromo-3,3-dimethyl-butan-2-ol IUPAC name"

An In-Depth Technical Guide to 1-Bromo-3,3-dimethylbutan-2-ol

This technical guide provides a comprehensive overview of the chemical compound 1-bromo-3,3-dimethylbutan-2-ol, including its nomenclature, chemical properties, and a detailed protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Compound Identification and Properties

The IUPAC name for the compound is 1-bromo-3,3-dimethylbutan-2-ol .[1] It is a secondary alcohol containing a bromine atom and a bulky tert-butyl group.

Synonyms:

Chemical and Physical Data:

The following table summarizes the key quantitative data for 1-bromo-3,3-dimethylbutan-2-ol. Many of the physical properties are computationally derived due to a lack of experimentally determined values in published literature.

| Property | Value | Source |

| CAS Number | 1438-13-7, 117658-14-7 | [1] |

| Molecular Formula | C₆H₁₃BrO | [1] |

| Molecular Weight | 181.07 g/mol | [1] |

| Physical Description | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| Boiling Point | Data not available in cited sources | |

| Melting Point | Data not available in cited sources | |

| Density | Data not available in cited sources |

Safety and Hazards: This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Synthesis of 1-Bromo-3,3-dimethylbutan-2-ol

The primary method for the synthesis of 1-bromo-3,3-dimethylbutan-2-ol is through the halohydrin formation reaction. This involves the electrophilic addition of bromine and a hydroxyl group across a carbon-carbon double bond.

Reaction Scheme:

The synthesis starts from the alkene 3,3-dimethyl-1-butene. This is reacted with N-bromosuccinimide (NBS) in the presence of water, typically with a co-solvent like dimethyl sulfoxide (DMSO) to facilitate solubility.[3][4]

Caption: Synthesis of 1-bromo-3,3-dimethylbutan-2-ol from 3,3-dimethyl-1-butene.

Experimental Protocol (Representative):

Materials:

-

3,3-dimethyl-1-butene

-

N-bromosuccinimide (NBS), recrystallized

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butene in a 1:1 mixture of DMSO and water.

-

Cool the reaction mixture in an ice bath to 0°C.

-

Slowly add N-bromosuccinimide (NBS) to the stirred solution in small portions. It is crucial to use freshly recrystallized NBS to minimize side reactions.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by flash column chromatography or distillation under reduced pressure to yield pure 1-bromo-3,3-dimethylbutan-2-ol.

Reaction Mechanism

The synthesis proceeds via a three-step mechanism involving a cyclic bromonium ion intermediate.

Mechanism Workflow:

Caption: Mechanism of bromohydrin formation.

Detailed Explanation:

-

Formation of the Bromonium Ion: The pi electrons of the double bond in 3,3-dimethyl-1-butene attack a bromine molecule (slowly generated from NBS in the aqueous solution).[3] This forms a three-membered ring intermediate called a bromonium ion, with the positive charge delocalized on the bromine atom.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks one of the carbons of the bromonium ion. Due to Markovnikov's rule, the water attacks the more substituted carbon atom, which can better stabilize a partial positive charge. This attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition.[5]

-

Deprotonation: The resulting oxonium ion is deprotonated by another water molecule to yield the neutral halohydrin product, 1-bromo-3,3-dimethylbutan-2-ol.

This guide provides a foundational understanding of 1-bromo-3,3-dimethylbutan-2-ol for scientific and research applications. Further experimental work is required to determine its precise physical properties and to optimize the synthesis protocol.

References

In-Depth Technical Guide: 1-Bromo-3,3-dimethyl-butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethyl-butan-2-ol, including its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway. This document is intended to be a valuable resource for professionals in research and development.

Synonyms and Identifiers

This compound is known by several names and has been assigned various identifiers in chemical databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | 1-Bromo-3,3-dimethylbutan-2-ol[1] |

| Synonym | 1-Bromo-3,3-dimethyl-2-butanol[1][2][3] |

| 2-Butanol, 1-bromo-3,3-dimethyl-[3] | |

| CAS Number | 1438-13-7[1] |

| 117658-14-7[1] | |

| Molecular Formula | C₆H₁₃BrO[1][2][3] |

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions and for the purification of the compound.

| Property | Value | Source |

| Molecular Weight | 181.07 g/mol | [1] |

| Boiling Point | 192.436 °C at 760 mmHg | ChemSrc |

| Density | 1.306 g/cm³ | ChemSrc |

| Melting Point | Not available | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

Experimental Protocol: Synthesis of this compound